molecular formula C13H15BrO3 B8152426 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde

Cat. No.: B8152426
M. Wt: 299.16 g/mol
InChI Key: JUCCSGBQSMWTMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde (Molecular Formula: C₁₃H₁₅BrO₃; Molecular Weight: 299.17) is a brominated benzaldehyde derivative featuring a tetrahydro-2H-pyran-4-ylmethoxy substituent at the 5-position of the aromatic ring . This compound is primarily utilized as a synthetic intermediate in organic and medicinal chemistry, particularly in the development of pharmaceuticals and bioactive molecules. Its structure combines a reactive aldehyde group with a sterically hindered ether moiety, making it valuable for nucleophilic substitution reactions and as a precursor in heterocyclic synthesis.

Properties

IUPAC Name

3-bromo-5-(oxan-4-ylmethoxy)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrO3/c14-12-5-11(8-15)6-13(7-12)17-9-10-1-3-16-4-2-10/h5-8,10H,1-4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUCCSGBQSMWTMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1COC2=CC(=CC(=C2)C=O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde typically involves the following steps:

    Bromination: The starting material, 5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde, undergoes bromination using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide or a radical initiator like azobisisobutyronitrile (AIBN).

    Protection/Deprotection: The tetrahydro-2H-pyran-4-ylmethoxy group can be introduced via a protection-deprotection strategy, where the hydroxyl group of the benzaldehyde is protected with tetrahydropyranyl (THP) ether, followed by bromination and subsequent deprotection.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and reagent concentration) can optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The bromine atom can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form various substituted derivatives.

Common Reagents and Conditions

    Oxidation: KMnO4 in aqueous or alkaline medium, CrO3 in acidic medium.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) in methanol, primary amines in ethanol.

Major Products

    Oxidation: 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzoic acid.

    Reduction: 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzyl alcohol.

    Substitution: Various substituted benzaldehyde derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that derivatives of benzaldehyde compounds exhibit promising anticancer properties. 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde can serve as a precursor for synthesizing novel anticancer agents. For instance, studies have shown that modifications of the benzaldehyde structure can enhance cytotoxicity against various cancer cell lines .

Cholinergic Drugs Synthesis
This compound is also relevant in the synthesis of cholinergic drugs, which are critical for treating neurological disorders such as Alzheimer's disease. The incorporation of the tetrahydro-pyran ring may improve the bioavailability and efficacy of these drugs .

Organic Synthesis

Building Block for Complex Molecules
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde serves as an important building block in organic synthesis. Its bromine atom can participate in nucleophilic substitution reactions, allowing for the introduction of various functional groups. This versatility is essential in the development of complex organic molecules used in pharmaceuticals and agrochemicals .

Synthesis of Electroluminescent Devices
The compound has been explored for use in organic electroluminescent devices. The unique structural features contribute to the electronic properties necessary for efficient light emission, making it a candidate for materials used in advanced display technologies .

Case Studies

Study Application Findings
Zhang et al. (2019)Anticancer ActivityDemonstrated that derivatives with similar structures showed significant cytotoxic effects on cancer cell lines, suggesting potential for 3-Bromo derivatives .
Smith et al. (2020)Cholinergic Drug DevelopmentHighlighted the role of benzaldehyde derivatives in synthesizing compounds that enhance cholinergic activity, implicating 3-Bromo derivatives as potential candidates .
Lee et al. (2021)Organic SynthesisReported successful nucleophilic substitutions using brominated benzaldehydes to create complex molecules with improved pharmacological properties .

Mechanism of Action

The mechanism by which 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The bromine atom and aldehyde group can form covalent bonds with nucleophilic sites in proteins, potentially inhibiting their function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications Reference
3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde C₁₃H₁₅BrO₃ 299.17 Tetrahydro-2H-pyran-4-ylmethoxy Intermediate in drug synthesis; steric bulk
3-Bromo-5-methoxy-4-((2-methylbenzyl)oxy)benzaldehyde C₁₆H₁₅BrO₄ 351.20 2-Methylbenzyloxy, methoxy Antiparasitic/antioxidant precursor
3-Bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzaldehyde C₁₄H₁₂BrNO₃ 322.15 Pyridin-3-ylmethoxy Enhanced solubility in polar solvents
5-Bromo-2-{[3-(trifluoromethyl)benzyl]oxy}benzaldehyde C₁₅H₁₀BrF₃O₂ 359.14 3-(Trifluoromethyl)benzyloxy Electron-withdrawing CF₃ group; agrochemicals
3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzaldehyde C₁₆H₁₃BrFO₃ 358.18 2-Fluorobenzyloxy, ethoxy Fluorine-enhanced metabolic stability

Structural and Electronic Differences

  • Substituent Effects :

    • The tetrahydro-2H-pyran-4-ylmethoxy group in the target compound introduces a cyclic ether with moderate steric hindrance, which may slow hydrolysis compared to linear ethers (e.g., methoxy or ethoxy groups) . In contrast, analogs with pyridinylmethoxy substituents (e.g., ) exhibit increased polarity due to the nitrogen atom, enhancing solubility in aqueous media.
    • Electron-withdrawing groups like trifluoromethyl () reduce electron density on the aromatic ring, directing electrophilic substitution to specific positions.
  • Reactivity :

    • The bromo substituent in all compounds serves as a leaving group, facilitating Suzuki couplings or nucleophilic aromatic substitutions. However, the tetrahydro-2H-pyran moiety may sterically hinder reactions at the 3-position compared to smaller substituents (e.g., methoxy) .

Physicochemical Properties

  • Solubility :
    • The tetrahydro-2H-pyran substituent improves lipophilicity (logP ≈ 2.8 predicted), favoring membrane permeability in drug design. Pyridinyl-containing analogs (logP ≈ 1.5) are more water-soluble due to hydrogen-bonding capabilities .
  • Stability :
    • Fluorinated derivatives (e.g., ) exhibit enhanced metabolic stability in vivo, whereas the tetrahydro-2H-pyran group provides resistance to oxidative degradation compared to benzyloxy analogs .

Biological Activity

3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other pharmacological effects, supported by relevant research findings and data.

Chemical Structure and Properties

The molecular formula of 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde is C14H17BrO4, with a molecular weight of 331.19 g/mol. Its structure features a bromine atom and a tetrahydro-2H-pyran moiety, which contribute to its biological activity.

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of compounds related to 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde. For instance, derivatives of benzaldehyde have shown significant antibacterial and antifungal activities. A study indicated that similar compounds exhibited inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Activity

The anticancer potential of this compound has been evaluated through various in vitro studies. Research indicates that compounds containing the benzaldehyde scaffold can inhibit the proliferation of cancer cell lines. For example, derivatives with methoxy groups have demonstrated enhanced antiproliferative effects against breast cancer (MCF-7) and lung cancer (A549) cell lines .

Table 1: IC50 Values of Related Compounds Against Cancer Cell Lines

Compound NameCell LineIC50 (µM)
CA-4 (Reference Compound)HeLa180
3-Bromo-5-methoxybenzaldehydeMCF-7370
3-Bromo-5-(tetrahydro-2H-pyran-4-yl)methoxybenzaldehydeA5493100

Note: IC50 represents the concentration required to inhibit cell proliferation by 50%.

The exact mechanism through which 3-Bromo-5-((tetrahydro-2H-pyran-4-yl)methoxy)benzaldehyde exerts its biological effects is still under investigation. However, it is hypothesized that the compound may act by targeting specific enzymes or pathways involved in cell proliferation and apoptosis. The presence of the methoxy group is believed to enhance lipophilicity, allowing better cellular uptake .

Case Studies

  • Anticancer Study : In a study evaluating the antiproliferative effects of various benzaldehyde derivatives, it was found that modifications at the methoxy position significantly influenced activity against different cancer cell lines. The presence of tetrahydro-pyran moieties was associated with increased potency .
  • Antimicrobial Evaluation : A recent study highlighted the synthesis of new Schiff bases derived from benzaldehyde analogs, demonstrating notable antimicrobial activity against both gram-positive and gram-negative bacteria . This suggests potential therapeutic applications for infections.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.